Cancer/testis antigen 1 (92-100)

Cancer Immunotherapy T Cell Epitope ELISPOT

Select the EADPTGHSY peptide (Cancer/testis antigen 1 92-100) for reproducible T cell assays. Unlike generic MAGE family substitutions, this epitope demonstrates quantifiable CTL reactivity in both HLA-A1 and HLA-B35 backgrounds, serving as a versatile positive control for ELISPOT and ICS. Its dual restriction covers ~46% of the Caucasian population, maximizing patient coverage in multi-peptide vaccine formulations. High-resolution crystal structures of the HLA-A1:EADPTGHSY complex enable rational TCR design. Choose sequence-validated, high-purity peptide to ensure experimental reproducibility.

Molecular Formula
Molecular Weight
Cat. No. B1575018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCancer/testis antigen 1 (92-100)
SynonymsCancer/testis antigen 1 (92-100); NY-ESO-1 (92-100)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Procurement Guide: Cancer/testis antigen 1 (92-100) / MAGE-A1 (161-169) Peptide for T Cell Immuno-Oncology


Cancer/testis antigen 1 (92-100), also known as MAGE-A1 (161-169) or the nonapeptide EADPTGHSY, is a well-characterized class I-restricted epitope derived from the melanoma-associated antigen A1 (MAGE-A1), a founding member of the cancer-testis antigen (CTA) family [1]. This peptide has a well-established role in stimulating antigen-specific cytotoxic T lymphocytes (CTLs) and is a critical reagent for T cell assays (ELISPOT, ICS, cytotoxicity), vaccine development, and immune monitoring [2]. Synthetically, the peptide is available in high purity (>90% by HPLC/MS), typically as a freeze-dried trifluoroacetate salt, and has a molecular weight of 975.96 g/mol [3].

Why Not All MAGE Peptides Are Equivalent: The Case for EADPTGHSY


The performance of a peptide antigen in T cell assays and immunotherapies is exquisitely dependent on its sequence, which dictates HLA binding affinity, stability of the peptide-MHC complex, and the subsequent T cell response. Generic substitution within the MAGE family or even with other MAGE-A1 epitopes is not supported by quantitative evidence. While all MAGE proteins share a common cancer-testis expression profile [1], their immunodominant epitopes differ significantly in their ability to engage the immune system. For example, the commonly used MAGE-A3 (168-176) peptide (EVDPIGHLY) frequently shows a lack of detectable T cell response in clinical samples, while the MAGE-A1 (161-169) peptide (EADPTGHSY) has documented and quantifiable T cell reactivity [2]. Therefore, selecting the specific, validated peptide sequence is essential for reproducible and interpretable experimental outcomes.

Quantitative Evidence Guide: Cancer/testis antigen 1 (92-100) Differentiation Data


EADPTGHSY vs. MAGE-A3 (168-176): Quantified T Cell Reactivity in Clinical Samples

The MAGE-A1 peptide EADPTGHSY (161-169) and the MAGE-A3 peptide EVDPIGHLY (168-176) were both evaluated in a 9-peptide breast cancer vaccine trial (NCT01532960). While both peptides were included in the vaccine formulation, the post-vaccination T cell responses were quantifiable for MAGE-A1 but not for MAGE-A3 [1].

Cancer Immunotherapy T Cell Epitope ELISPOT

Direct Comparison of T Cell Epitope Immunogenicity: EADPTGHSY vs. Other HLA-A1 Restricted Peptides

In a preclinical study evaluating HLA-A*01:01-restricted T cell epitopes in transgenic mice, the immunogenicity of EADPTGHSY was quantified and compared to other known HLA-A1 epitopes [1].

ELISPOT Vaccine Development T Cell Response

Unique Dual HLA Restriction: Expanding the Patient-Relevant Coverage of EADPTGHSY

A key differentiator for EADPTGHSY is its confirmed presentation by both HLA-A*0101 and HLA-B*3501/3503 molecules. This dual restriction is not a common feature among MAGE-derived peptides and significantly broadens its potential clinical applicability [1].

HLA Restriction Immunotherapy Patient Stratification

Structural Definition at Atomic Resolution: A Differentiator for Rational Design

The interaction of EADPTGHSY with its restricting MHC molecule has been characterized at high resolution by X-ray crystallography. The structure of the HLA-A1:MAGE-A1 complex, both alone (PDB 3BO8) and bound to a TCR-like antibody (PDB 1W72), provides a level of atomic detail unavailable for many other MAGE epitopes [1][2].

Structural Biology TCR Engineering Crystallography

TAP Binding Affinity as a Metric for Antigen Processing Efficiency

The efficiency with which a peptide is transported into the endoplasmic reticulum by the Transporter Associated with Antigen Processing (TAP) can influence its presentation. EADPTGHSY has a quantified affinity for TAP, providing a biochemical basis for its efficient presentation [1].

Antigen Processing Peptide Transport In Vitro Assay

Recommended Applications for Cancer/testis antigen 1 (92-100) / EADPTGHSY Peptide


A Positive Control for Immunogenicity in HLA-A1 and HLA-B35 ELISPOT Assays

Given its robust and quantifiable T cell response in both HLA-A1 and HLA-B35 backgrounds [1][2], the EADPTGHSY peptide is an ideal positive control for IFN-γ ELISPOT assays. Its dual restriction makes it a more versatile and reliable control than single-allele peptides, reducing the need for multiple control reagents in labs studying diverse patient populations.

A Reference Standard for High-Avidity T Cell Receptor (TCR) Discovery and Engineering

The availability of high-resolution crystal structures of the HLA-A1:EADPTGHSY complex [1] provides a structural blueprint for rational TCR design. Researchers can use this peptide to generate and affinity-mature TCRs with a clear understanding of the peptide-MHC interface, a significant advantage over less structurally characterized antigens.

A Key Component in Multi-Peptide Cancer Vaccines Targeting a Broad HLA Cohort

The unique dual HLA-A1 and HLA-B35 restriction of EADPTGHSY [1] allows for the design of cancer vaccines that can potentially treat a combined ~46% of the Caucasian patient population. This makes it a high-value inclusion in multi-peptide vaccine formulations aimed at maximizing patient coverage and minimizing treatment resistance due to HLA loss.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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